(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of various substituents through reactions such as alkylation, sulfonation, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with similar aromatic structures but different functional groups.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Ethyl acetoacetate: A compound known for its keto-enol tautomerism and reactivity.
Uniqueness
(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C36H32N4O2S |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-4-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C36H32N4O2S/c1-25(2)42-31-18-16-27(17-19-31)35-28(23-39(38-35)29-10-6-4-7-11-29)22-33-34(24-43-32-20-14-26(3)15-21-32)37-40(36(33)41)30-12-8-5-9-13-30/h4-23,25H,24H2,1-3H3/b33-22- |
InChI Key |
MEJMRKCYSLDTTG-NVMPUMLXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC\2=NN(C(=O)/C2=C\C3=CN(N=C3C4=CC=C(C=C4)OC(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=O)C2=CC3=CN(N=C3C4=CC=C(C=C4)OC(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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